![molecular formula C15H18BrNO2 B13718565 1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] is a complex organic compound characterized by its unique spirocyclic structure The compound features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its reactivity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclopropanation reaction, followed by the introduction of the bromine atom via a halogenation reaction. The Boc protecting group is then added to the indoline nitrogen to enhance the compound’s stability and facilitate further chemical modifications.
Industrial Production Methods
While specific industrial production methods for 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl, and reduction to remove the bromine atom or reduce other functional groups.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
科学的研究の応用
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential drug candidates, particularly those targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism by which 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and Boc protecting group play crucial roles in determining the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
7’-Bromospiro[cyclopropane-1,3’-indoline]: Lacks the Boc protecting group, making it less stable but more reactive.
5’-Bromospiro[cyclopropane-1,3’-indoline]: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Spiro[cyclopropane-1,3’-indoline]: Without the bromine atom, it serves as a precursor for various derivatives.
Uniqueness
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] is unique due to the presence of both the Boc protecting group and the bromine atom. This combination enhances the compound’s stability and allows for selective chemical modifications, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C15H18BrNO2 |
|---|---|
分子量 |
324.21 g/mol |
IUPAC名 |
tert-butyl 7-bromospiro[2H-indole-3,1'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-14(2,3)19-13(18)17-9-15(7-8-15)10-5-4-6-11(16)12(10)17/h4-6H,7-9H2,1-3H3 |
InChIキー |
QCQDLKOLNFPITE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C3=C1C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)

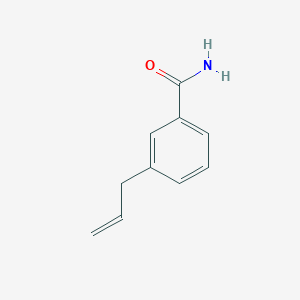
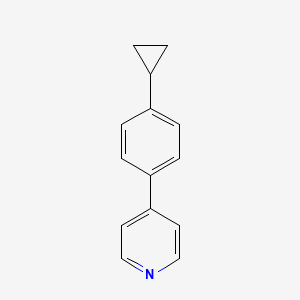
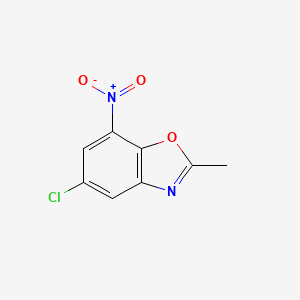

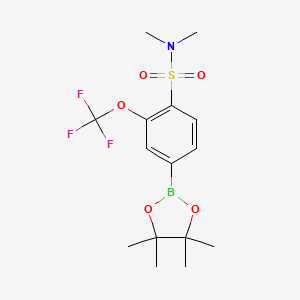

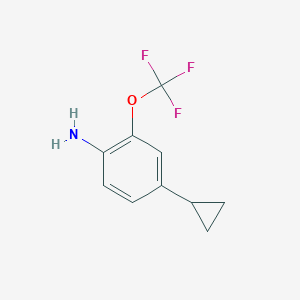
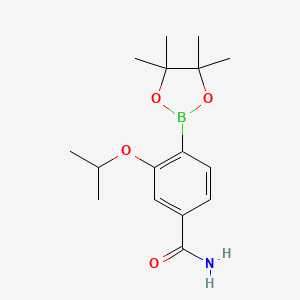

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
